molecular formula C15H19NO4 B130117 (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid CAS No. 151910-11-1

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid

Cat. No. B130117
CAS RN: 151910-11-1
M. Wt: 277.31 g/mol
InChI Key: VMOVYASDUSWBOL-ABAIWWIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of amino acid with a cyclopropane ring, a phenyl group, and a carboxylic acid group . The “N-Boc” part suggests that the nitrogen atom in the amino group is protected by a tert-butoxycarbonyl (Boc) group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclopropanation reactions . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound would likely include a cyclopropane ring with a phenyl group and a carboxylic acid group attached . The exact structure would depend on the positions of these groups on the ring.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the Boc group could be removed under acidic conditions . The compound might also participate in reactions involving the carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For instance, its solubility would likely be influenced by the polar carboxylic acid group and the nonpolar phenyl group .

Scientific Research Applications

Understanding Peptide Structure and Dynamics

The study of peptides, including the use of spin label amino acids like TOAC, provides insights into peptide synthesis, backbone dynamics, and secondary structure analysis. Although the research focuses on TOAC, the methodology and outcomes offer a foundational understanding relevant to the study of peptides incorporating cyclopropane-based amino acids such as (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid. These studies leverage a variety of spectroscopic techniques, including EPR, NMR, and X-ray crystallography, to elucidate peptide conformations and interactions with membranes, highlighting the compound's potential utility in probing peptide structure and function (Schreier et al., 2012).

Therapeutic Potential and Biological Activity

Research on boswellic acids and their synthetic derivatives, which are structurally distinct but share the common theme of cyclical and aromatic modifications, underscores the broader potential of cyclopropane-based compounds in therapeutic applications. These compounds demonstrate significant anti-inflammatory and anticancer activities, suggesting that (1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid could be explored for similar biomedical applications, given its unique structure which could influence biological activity (Hussain et al., 2017).

Photocatalytic Applications

In the realm of materials science, the development and modification of photocatalysts based on bismuth oxycompounds (BOC) showcase the importance of structural engineering at the molecular level for enhanced photocatalytic performance. This research avenue highlights the potential for cyclopropane-based compounds to contribute to the design and functionalization of novel photocatalytic materials, offering a gateway to environmental and technological applications (Ni et al., 2016).

Biotechnological and Nutritional Applications

The exploration of biotechnological routes based on lactic acid production from biomass and the transformation into valuable chemicals illustrates the versatility of carboxylic acids in industrial and health-related sectors. This perspective underscores the potential of cyclopropane-based amino acids in contributing to sustainable chemical synthesis and biotechnological innovations, promoting the development of green chemistry solutions (Gao et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-11(15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,17,18)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOVYASDUSWBOL-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-N-Boc-1-amino-2-phenylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.